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Compound of Interest

Compound Name:

3-[(2-

Methoxyethoxy)methoxy]benzalde

hyde

CAS No.: 139461-72-6

Cat. No.: B131418 Get Quote

A Strategic Masked Synthon for Regioselective Modular
Synthesis
Executive Summary
3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS 139461-72-6), often abbreviated as 3-

MEM-benzaldehyde, is a specialized phenolic aldehyde intermediate. It serves as a critical

building block in the total synthesis of complex natural products (e.g., stilbenoids, resorcinol

derivatives) and pharmaceutical active ingredients (APIs) like phenylephrine analogs.

Its primary value lies in the 2-methoxyethoxymethyl (MEM) protecting group.[1] Unlike simpler

methyl or benzyl ethers, the MEM group offers a unique orthogonality profile: it is stable under

strong basic conditions (e.g., Wittig reagents, organolithiums) but cleavable under specific mild

Lewis acid conditions, allowing for the precise timing of phenol unmasking in multi-functional

scaffolds.
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Property Data

CAS Number 139461-72-6

IUPAC Name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Molecular Formula C₁₁H₁₄O₄

Molecular Weight 210.23 g/mol

Appearance Pale yellow to colorless liquid

Solubility
Soluble in DCM, THF, DMF, Ethyl Acetate;

slightly soluble in water

Key Functional Groups Aldehyde (C-3), MEM Ether (C-3)

Stability

Air-sensitive (aldehyde oxidation); Moisture-

sensitive (MEM hydrolysis under acidic

conditions)

Synthesis Protocol: The "Gold Standard" Route
The most reliable synthesis involves the nucleophilic substitution of 3-hydroxybenzaldehyde

with MEM-Chloride (MEM-Cl). This reaction requires rigorous moisture control due to the

hydrolytic instability of MEM-Cl.

Mechanism & Workflow
The phenoxide anion, generated by a base, attacks the hard electrophile MEM-Cl. The reaction

is driven by the formation of a stable acetal linkage.[2]
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Figure 1: Synthetic pathway for 3-MEM-benzaldehyde via Williamson ether synthesis.

Step-by-Step Experimental Procedure
Safety Warning:MEM-Cl (2-methoxyethoxymethyl chloride) is a suspected carcinogen and

acutely toxic.[3] All operations must be performed in a fume hood.

Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon.

Solvation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M

concentration).

Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-

wise.

Note: Evolution of H₂ gas will occur. Vent appropriately. Stir for 30 mins until gas evolution

ceases.

Alkylation: Add MEM-Cl (1.1 eq) dropwise via syringe at 0°C.

Critical: Do not rush addition to avoid exotherms.

Reaction: Allow to warm to room temperature (23°C) and stir for 3–5 hours. Monitor by TLC

(SiO₂, 30% EtOAc/Hexanes).
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Quench: Carefully add saturated NH₄Cl solution at 0°C.

Workup: Extract with Et₂O (3x). Wash combined organics with water (to remove DMF) and

brine. Dry over MgSO₄.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Typical Yield: 75–85%.

Strategic Utility & Reactivity
The power of 3-MEM-benzaldehyde lies in its orthogonality. It allows chemists to modify the

aldehyde functionality while keeping the phenol protected, or vice-versa.

Reactivity Matrix
Reagent/Condition Effect on Aldehyde

Effect on MEM
Group

Result

NaBH₄ / LiAlH₄ Reduces to Alcohol Stable 3-MEM-benzyl alcohol

Wittig Reagents Forms Alkene Stable Stilbene derivatives

KMnO₄ / Jones Oxidizes to Acid Stable 3-MEM-benzoic acid

TFA / DCM Stable Cleaved
3-

Hydroxybenzaldehyde

ZnBr₂ / DCM Stable Cleaved
3-

Hydroxybenzaldehyde

Application Case Study: Stilbenoid Synthesis
In the synthesis of resveratrol analogs or liquid crystals, the aldehyde is converted to a styrene

moiety via Wittig olefination. The MEM group prevents phenoxide interference during ylide

attack.
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Figure 2: Application of 3-MEM-benzaldehyde in the modular synthesis of stilbenoids.

Deprotection Strategies
Removing the MEM group is a critical process step. Unlike methyl ethers (which require harsh

BBr₃), MEM is "tunable."

Standard Acidic Cleavage:

Reagents: TFA (Trifluoroacetic acid) in DCM (1:1).

Conditions: 0°C for 1 hour.

Pros: Fast, quantitative.
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Cons: Not suitable if the molecule contains acid-sensitive olefins or acetals.

Lewis Acid Chelation (Mild):

Reagents: ZnBr₂ (5 eq) in DCM or TiCl₄.

Mechanism: The Lewis acid coordinates to the two oxygen atoms in the MEM chain,

facilitating cleavage without strong protons.

Pros: Compatible with acid-sensitive substrates.[1][4]

Neutral Catalytic Cleavage:

Reagents: CBr₄ (10 mol%) in refluxing iPrOH.

Pros: Extremely mild, neutral pH, high chemoselectivity.

Safety & Handling Guide
Critical Hazard: MEM-Chloride Precursor
While the final aldehyde is a standard irritant, the synthesis involves MEM-Cl.

Carcinogenicity: MEM-Cl is structurally related to bis(chloromethyl) ether, a potent human

carcinogen.[1]

Hydrolysis: Rapidly releases HCl and formaldehyde upon contact with water.[3]

Storage: Store MEM-Cl at 2–8°C under inert gas.

3-MEM-Benzaldehyde Handling
GHS Classification: Skin Irrit. 2, Eye Irrit.[5] 2A.

Storage: Keep cold (2–8°C) to prevent aldehyde oxidation.[1]

Disposal: Incineration in a chemical waste facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b131418
https://www.benchchem.com/product/b131418
https://www.benchchem.com/product/b131418#3-2-methoxyethoxy-methoxy-benzaldehyde-cas-139461-72-6
https://www.benchchem.com/product/b131418#3-2-methoxyethoxy-methoxy-benzaldehyde-cas-139461-72-6
https://www.benchchem.com/product/b131418#3-2-methoxyethoxy-methoxy-benzaldehyde-cas-139461-72-6
https://www.benchchem.com/product/b131418#3-2-methoxyethoxy-methoxy-benzaldehyde-cas-139461-72-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131418?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

